molecular formula C13H17NOS B4970050 N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide

N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide

Cat. No.: B4970050
M. Wt: 235.35 g/mol
InChI Key: CTZVWEBBOOPJFN-UHFFFAOYSA-N
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Description

N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide: is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two allyl groups and two methyl groups attached to the thiophene ring, along with a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4,5-dimethylthiophene-3-carboxylic acid.

    Formation of Carboxamide: The carboxylic acid is converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acid chloride is then reacted with N,N-diallylamine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide can undergo oxidation reactions, particularly at the allyl groups, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced thiophene derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Reduced thiophene derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry: N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.

Biology: In biological research, thiophene derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

Medicine: While specific medical applications of this compound are not well-documented, thiophene derivatives are known for their pharmacological properties. Research may focus on the development of new drugs based on this compound.

Industry: In the industrial sector, thiophene derivatives are used in the production of dyes, pigments, and polymers. This compound could be explored for similar applications.

Mechanism of Action

The mechanism of action of N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide depends on its specific application. In general, thiophene derivatives interact with biological targets through various pathways, including enzyme inhibition, receptor binding, and disruption of cellular processes. The presence of allyl groups may enhance the compound’s reactivity and ability to form covalent bonds with target molecules.

Comparison with Similar Compounds

  • N,N-dimethylthiophene-3-carboxamide
  • N,N-diallylthiophene-3-carboxamide
  • 4,5-dimethylthiophene-3-carboxamide

Comparison:

  • N,N-dimethylthiophene-3-carboxamide: Lacks the allyl groups, making it less reactive in certain chemical reactions.
  • N,N-diallylthiophene-3-carboxamide: Similar structure but without the methyl groups, which may affect its steric properties and reactivity.
  • 4,5-dimethylthiophene-3-carboxamide: Lacks the allyl groups, resulting in different chemical and biological properties.

Uniqueness: N,N-diallyl-4,5-dimethyl-3-thiophenecarboxamide is unique due to the presence of both allyl and methyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4,5-dimethyl-N,N-bis(prop-2-enyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-5-7-14(8-6-2)13(15)12-9-16-11(4)10(12)3/h5-6,9H,1-2,7-8H2,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZVWEBBOOPJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)N(CC=C)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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